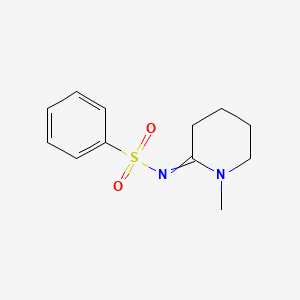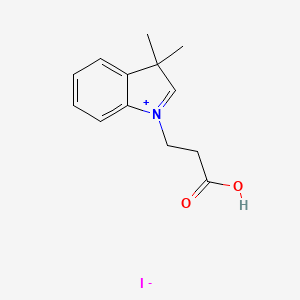
1-(2-Carboxyethyl)-3,3-dimethyl-3H-indol-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Carboxyethyl)-3,3-dimethyl-3H-indol-1-ium iodide is a chemical compound with a molecular formula of C14H18INO2. It is an indolium salt, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a carboxyethyl group and a dimethylindolium core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Carboxyethyl)-3,3-dimethyl-3H-indol-1-ium iodide typically involves the reaction of 3,3-dimethylindole with iodoacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of iodine. The reaction conditions often include the use of a solvent such as acetic acid and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Carboxyethyl)-3,3-dimethyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the indolium salt to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the carboxyethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the carboxyethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include various indole derivatives, reduced indolium salts, and substituted indole compounds. These products have diverse applications in pharmaceuticals and materials science.
Applications De Recherche Scientifique
1-(2-Carboxyethyl)-3,3-dimethyl-3H-indol-1-ium iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Carboxyethyl)-3,3-dimethyl-3H-indol-1-ium iodide involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Carboxyethyl)-2,3,3-trimethyl-3H-indolium iodide
- 1-(2-Carboxyethyl)-1H-imidazole 3-oxide
- Imidazolium salts
Uniqueness
1-(2-Carboxyethyl)-3,3-dimethyl-3H-indol-1-ium iodide is unique due to its specific structural features, such as the presence of a carboxyethyl group and a dimethylindolium core. These features confer distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its uniqueness in scientific research and industrial applications.
Propriétés
Numéro CAS |
86653-18-1 |
|---|---|
Formule moléculaire |
C13H16INO2 |
Poids moléculaire |
345.18 g/mol |
Nom IUPAC |
3-(3,3-dimethylindol-1-ium-1-yl)propanoic acid;iodide |
InChI |
InChI=1S/C13H15NO2.HI/c1-13(2)9-14(8-7-12(15)16)11-6-4-3-5-10(11)13;/h3-6,9H,7-8H2,1-2H3;1H |
Clé InChI |
HZMQQFPKZRLADQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=[N+](C2=CC=CC=C21)CCC(=O)O)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate](/img/structure/B14412664.png)
![N''-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14412665.png)
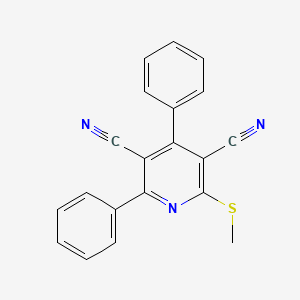

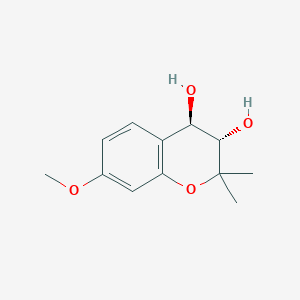
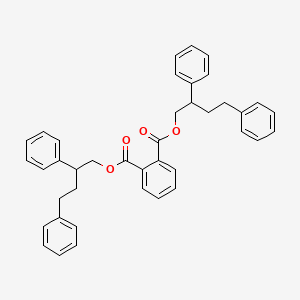
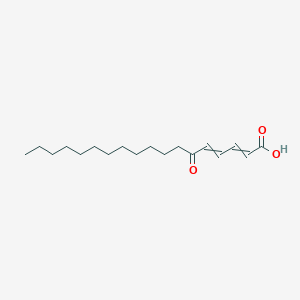
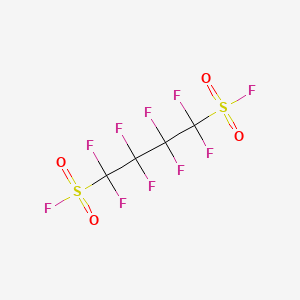
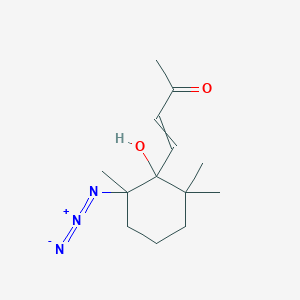
![2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14412711.png)
![3H-Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolan]-3-one](/img/structure/B14412718.png)

